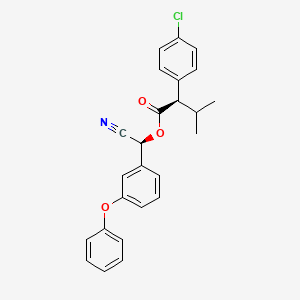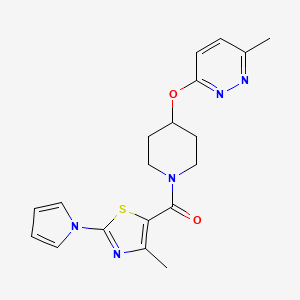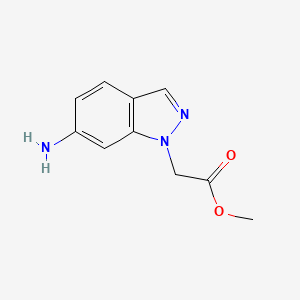
Sumi-alpha
説明
Synthesis Analysis
Asana is customizable and allows users to break down projects into tasks and set clear goals for teams . It integrates with other popular software platforms such as G Suite and Dropbox, allowing users to streamline their workflows by connecting their favorite tools all within one platform .科学的研究の応用
Asana in Yoga and Physical Culture
Research highlights the significance of Asana in yoga and physical culture. Asana, a fundamental component of yoga, is distinguished from other physical activities by its specific characteristics, contributing to the autonomy of human will and overall well-being (Dobreva, 2021).
Physiological Benefits of Asana
Studies have shown that Hathyogic Asanas, including backbending postures, enhance physiological efficiency, anatomical balance, and mental equilibrium. These practices have been found to be effective in managing psychosomatic disorders and improving overall health (Verma, Sharma, & Pegu, 2021).
Chakrasana: Impact on Health
Chakrasana, or the Wheel Pose, is noted for reducing stress and tension, enhancing eyesight, strengthening the back, and increasing spinal elasticity. It also positively affects abdominal fat and tones digestive and reproductive organs (Deepti, Bhatnagar, & Gangwal, 2019).
Psychophysiology of Yoga Postures
Asana practices produce changes in glucose metabolism, energy expenditure, respiratory, neuromuscular, and cardiovascular parameters. These practices help restore psychosomatic harmony and balance, beneficial for overall health (Bhavanani & Ramanathan, 2018).
Asanas and Physical Fitness in Education
In educational settings, asanas have been shown to influence body, mind, and consciousness, aiding in the holistic development of students. Regular practice helps in understanding the body's needs and improves mental well-being (Kumaravel & Jyoti, 2017).
Bhujangasana: Physioanatomical Aspects
Bhujangasana, or the Cobra Pose, enhances digestive health, strengthens the spine, and stimulates abdominal organs, contributing to physical and mental wellness (Lakra Ankit, 2023).
Anantasamäpatti: Technique in Yogāsana
Anantasamäpatti, a technique in Yogāsana, emphasizes the mental visualization's impact on physical firmness and is an ancient practice for enhancing stability in yoga postures (Jayaraman, 2013).
Yoga Asanas in the New Normal
During the Covid-19 pandemic, yoga asanas emerged as a vital part of a healthy lifestyle, enhancing immunity, maintaining body stability, and reducing stress (Subrata, 2020).
Asana Yoga Meditation for Spiritual Development
Asana yoga meditation is noted for its benefits in physical, mental, and spiritual development. This practice, characterized by its adaptability and comprehensive approach, aids in health and achieving life goals (Sukarsa, 2018).
Video Analysis in Enhancing Yoga Techniques
Video analysis has been used to enhance the kinematic parameters and techniques of yoga performers, leading to significant improvements in posture and balance (Srinivasan, 2021).
作用機序
Target of Action
Sumi-Alpha, also known as Asana, is a highly active synthetic pyrethroid insecticide that contains esfenvalerate . Its primary targets are a variety of insect pests, including cereal aphids, potato aphids, pea and bean weevils, and caterpillars in Brassica crops . These insects are harmful to crops like wheat, barley, potatoes, peas, beans, and a range of vegetable and ornamental crops .
Mode of Action
This compound operates as a contact and ingested pyrethroid insecticide . It interacts with its targets primarily through contact and ingestion . Once in contact or ingested by the insect pests, this compound affects the sodium channels in the nervous system of the insects . This leads to rapid paralysis and death of the insects .
Biochemical Pathways
It is known that this compound, like other pyrethroids, interferes with the normal functioning of the nervous system in insects . It does this by modifying the gating kinetics of the sodium channels, which disrupts neural transmission .
Pharmacokinetics
It is known that this compound is applied as an emulsifiable concentrate, which suggests it is likely absorbed through the insect’s cuticle upon contact .
Result of Action
The result of this compound’s action is the effective control of harmful insect pests. It reduces the population of cereal aphids, thereby reducing the spread of Barley Yellow Dwarf Virus (BYDV) in wheat and barley . It also controls a range of potato aphids, preventing direct damage and viral transfer . Furthermore, it controls pea and bean weevil and caterpillars in Brassica crops .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound at the recommended dose rate for safe and successful use . Overuse or underuse can lead to unsatisfactory control of the targeted pests . Additionally, resistance management strategies, such as alternating with chemicals of a different mode of action, are recommended, particularly in protected situations . This is to prevent the development of resistance among the targeted pests .
将来の方向性
Asana continues to evolve to meet the needs of teams and businesses. They are building new features to help teams reach their most ambitious goals . For more detailed information about the future of Asana, you can visit their product vision page .
Relevant Papers While there are no scientific papers analyzing Asana as a chemical or biological entity, there are resources and reports that provide insights about the status of work and the use of Asana in project management . These resources can be helpful for understanding how to effectively use Asana and its impact on team productivity and project management.
生化学分析
Biochemical Properties
Sumi-alpha interacts with various enzymes and proteins in the biochemical reactions. For instance, it has been found to affect the levels of free amino acids (FAA) and total nitrogen in cotton plant leaves . The most abundant amino acids found in leaf samples were alanine, arginine, glutamine, and cysteine . This compound was found to exert the mildest effect on cotton by means of the number of amino acids affected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to cause elevated accumulation of fructose bisphosphate aldolase and degradation of RuBisCo in the treated tissue . This suggests that this compound can affect photosynthesis performance and cause accumulation of simple saccharides .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that this compound can cause changes in the levels of certain amino acids in cotton plant leaves over time .
特性
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJDWWKZLNGGM-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020853 | |
| Record name | (S,R)-Fenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67614-32-8 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (S-(R*,S*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,R)-Fenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Research suggests that yoga asanas offer a wide range of benefits including:
- Improved Flexibility and Muscle Strength: Asanas involve stretching and strengthening various muscle groups, leading to increased flexibility and muscle tone. [, , ]
- Enhanced Cardiovascular Health: Yoga practice, particularly asanas that involve sustained holds and controlled breathing, has been linked to improved cardiovascular function, including lower blood pressure and heart rate. [, , , ]
- Stress Reduction and Mental Well-being: The combination of physical postures, controlled breathing, and mindfulness cultivated in asana practice can significantly reduce stress levels and promote relaxation. [, , ]
ANone: Yes, research suggests that certain asanas may be particularly beneficial for specific conditions.
- Diabetes: Studies indicate that practicing asanas, such as those that stimulate the pancreas, may help improve blood glucose regulation in individuals with Type 2 diabetes. [, , , ]
- Respiratory Health: Asanas that emphasize chest opening and controlled breathing, like those often practiced in prone positions, may improve lung function and potentially aid in managing respiratory conditions like asthma. [, , ]
- Neck and Back Pain: Some asanas are designed to target and alleviate pain in the neck and back region by improving flexibility and reducing muscle tension. [, , , ]
ANone: Asanas work through multiple mechanisms:
- Musculoskeletal System: Asanas directly impact the muscles, joints, and connective tissues by promoting flexibility, strength, and range of motion. [, ]
- Nervous System: The controlled breathing and focused attention during asana practice can influence the autonomic nervous system, promoting relaxation and reducing stress. [, , ]
- Endocrine System: Some asanas, particularly those that involve abdominal compression or stimulation, may influence hormone secretion, potentially benefiting conditions like diabetes. [, , ]
ANone: While promising, many studies on yoga asanas are limited by small sample sizes and lack of rigorous control groups. Future research should focus on:
- Larger, Randomized Controlled Trials: Conducting studies with larger sample sizes and appropriate control groups will strengthen the evidence base for the benefits of specific asanas. [, ]
- Understanding Mechanisms: More research is needed to fully elucidate the physiological pathways and mechanisms by which asanas exert their effects on the body. [, ]
- Developing Personalized Approaches: Exploring how individual differences (e.g., age, health status, experience level) influence responses to asanas will help tailor practice for optimal benefits. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)

![2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2844844.png)



![4-[(6-Methylpyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2844851.png)


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)

